molecular formula C11H17N3O2 B1377177 ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate CAS No. 1427380-09-3

ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1377177
CAS No.: 1427380-09-3
M. Wt: 223.27 g/mol
InChI Key: IVGRUUPJAVOOCC-UHFFFAOYSA-N
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Description

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both piperidine and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, and the pyrazole ring, known for its diverse biological activities, makes this compound a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloroacetoacetate with piperidine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine or pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential use in the development of new pharmaceuticals targeting neurological disorders, inflammation, and infectious diseases.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate: Differing in the position of the carboxylate group, which can affect its biological activity and chemical reactivity.

    Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.

    1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid form, which can be used as a precursor for further derivatization.

The uniqueness of this compound lies in its specific combination of the piperidine and pyrazole rings, offering a distinct set of chemical and biological properties that can be fine-tuned for various applications.

Properties

IUPAC Name

ethyl 1-piperidin-3-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGRUUPJAVOOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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